Benzyl 2-fluoro-4-hydroxybenzoate
Description
Benzyl 2-fluoro-4-hydroxybenzoate (CAS: 142935-73-7) is a fluorinated aromatic ester with the molecular formula C₁₄H₁₁FO₃ and a molecular weight of 246.234 g/mol. Its structure features a benzyl ester group attached to a 2-fluoro-4-hydroxybenzoic acid backbone, conferring unique physicochemical properties.
The synthesis involves a nucleophilic substitution reaction between 2-fluoro-4-hydroxybenzoic acid and benzyl bromide in the presence of Na₂CO₃ and dry DMF, followed by purification via flash chromatography and recrystallization from toluene .
Properties
CAS No. |
142935-73-7 |
|---|---|
Molecular Formula |
C14H11FO3 |
Molecular Weight |
246.23 g/mol |
IUPAC Name |
benzyl 2-fluoro-4-hydroxybenzoate |
InChI |
InChI=1S/C14H11FO3/c15-13-8-11(16)6-7-12(13)14(17)18-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
InChI Key |
XNOFCMBIOUDXGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzyl Benzoate (BB)
- CAS : 120-51-4
- Molecular Formula : C₁₄H₁₂O₂
- Applications : Clinically used as a first-line treatment for scabies, achieving an 87% cure rate compared to permethrin (27%) in a study of 110 patients .
- Key Differences: BB lacks the fluoro and hydroxy substituents present in benzyl 2-fluoro-4-hydroxybenzoate, making it less polar (logP ≈ 3.5) .
Methyl 2-Fluoro-4-Hydroxybenzoate
- CAS : 197507-22-5
- Molecular Formula : C₈H₇FO₃
- Properties: Lower molecular weight (170.14 g/mol) and logP compared to the benzyl analog, implying higher aqueous solubility .
- Synthesis : Likely involves methyl bromide instead of benzyl bromide, avoiding the need for hazardous benzylating agents .
Table 1: Comparative Analysis of Key Compounds
Research Findings and Implications
- This compound: Synthesized for liquid crystal research, where fluorine enhances dielectric properties and thermal stability .
Benzyl Benzoate :
- Demonstrated superior efficacy in scabies treatment, emphasizing the role of ester groups in topical drug delivery .
Preparation Methods
Reaction Mechanism
Experimental Conditions
| Parameter | Value |
|---|---|
| Solvent | Dry DMF (N,N-dimethylformamide) |
| Temperature | 100°C |
| Catalyst/Base | Na₂CO₃ |
| Reaction Time | 3 hours |
| Yield | 85% (after chromatography) |
Purification : Flash chromatography with petroleum ether/ethyl acetate (80:20).
Carbodiimide-Mediated Coupling
This approach uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid for esterification.
Procedure
Key Parameters
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | Room temperature |
| Reagents | DCC, DMAP (0.5–2 mol%) |
| Yield | 78% (after column chromatography) |
Purification : Column chromatography (n-hexane/DCM).
Alternative Methods
Isourea-Based Coupling
A less common method uses O-benzyl-N,N’-dicyclohexylisourea (a carbodiimide derivative) in tetrahydrofuran (THF).
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | Room temperature |
| Yield | 27% |
Pd-Catalyzed Reduction
For derivatives requiring deprotection, palladium-on-carbon (Pd/C) hydrogenation is used to remove benzyl groups.
Reaction Optimization Strategies
Temperature and Solvent Effects
Base Selection
Purification and Characterization
Recrystallization
Chromatography
Analytical Data :
| Property | Value |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.05 (d, J=8.4 Hz, 2H), 7.35 (d, J=8.4 Hz, 2H) |
| ¹⁹F NMR (CDCl₃) | δ -138.7 |
| HRMS (ESI+) | [M+Na]⁺ m/z 437.0807 |
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Benzyl Bromide + DMF | 85% | High | Moderate | Moderate |
| DCC/DMAP + DCM | 78% | High | High | High |
| Isourea + THF | 27% | Low | Low | Moderate |
Recommendation : The DMF-based direct esterification is preferred for large-scale synthesis due to high yield and simplicity. The DCC/DMAP method is ideal for small-scale, high-purity applications .
Q & A
What are the common synthetic routes for preparing benzyl 2-fluoro-4-hydroxybenzoate, and how are intermediates characterized?
Basic Research Focus
this compound can be synthesized via esterification of 2-fluoro-4-hydroxybenzoic acid with benzyl alcohol under acid catalysis. Key intermediates, such as 2-fluoro-4-hydroxybenzoic acid, are often characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm regioselective fluorination and hydroxyl positioning, mass spectrometry (MS) for molecular weight validation, and elemental analysis to verify purity . For example, fluorination precursors like ethyl 4-(4-fluorophenyl)benzoate (CAS 214554-18-4) can be adapted to generate analogous fluorinated intermediates .
What advanced analytical techniques are recommended for resolving structural ambiguities in fluorinated benzoate derivatives?
Basic Research Focus
High-resolution NMR spectroscopy (e.g., ¹⁹F NMR) is critical for distinguishing fluorine substitution patterns, while X-ray crystallography can resolve stereochemical uncertainties in crystalline intermediates. Fourier-transform infrared spectroscopy (FT-IR) aids in identifying ester carbonyl (C=O) and hydroxyl (O-H) stretches. Cross-referencing with databases like the NIST Chemistry WebBook ensures alignment with published spectral data .
How can statistical experimental design optimize reaction conditions for benzyl esterification?
Advanced Research Focus
A 23 Yates pattern design or uniform experimental design can model variables such as temperature, molar ratios, and catalyst loading. For instance, in benzylation reactions, optimal conditions (e.g., 130°C, 4:1 substrate-to-alcohol ratio, 5% catalyst) maximize yields by minimizing side reactions. Response surface methodology (RSM) and ANOVA analysis help identify statistically significant interactions (e.g., temperature vs. acid concentration) .
What mechanistic insights explain contradictory catalytic efficiencies in benzylation reactions?
Advanced Research Focus
Catalytic systems (e.g., perchloric acid vs. cerium-based catalysts) exhibit divergent mechanistic pathways. Perchloric acid promotes protonation of the hydroxyl group , enhancing electrophilicity, while cerium ammonium phosphate ((NH₄)₂Ce(PO₄)₂·H₂O) operates via Lewis acid activation of the carbonyl group. Discrepancies in yield or selectivity can arise from competing side reactions (e.g., Friedel-Crafts alkylation) or solvent polarity effects .
How should researchers address conflicting solubility data for fluorinated benzoates in aqueous vs. organic systems?
Data Contradiction Analysis
Solubility discrepancies (e.g., "slightly soluble in water" vs. organic miscibility) may stem from pH-dependent ionization of the hydroxyl group. HPLC-grade solvent trials under controlled pH (e.g., 4–8) and temperature (20–60°C) can clarify solubility trends. For example, methyl 2-fluoro-4-hydroxybenzoate (PubChem CID 22463192) shows pH-sensitive solubility due to deprotonation at alkaline conditions .
What purification strategies are effective for isolating high-purity this compound?
Advanced Research Focus
Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water mixtures) effectively removes unreacted starting materials. For fluorinated analogs like 4-chloro-2-(methylthio)-dihydropyridopyrimidine carboxylates, preparative HPLC with C18 columns achieves >97% purity. Purity is validated via HPLC-UV at 254 nm and differential scanning calorimetry (DSC) to confirm melting point consistency .
What biological screening approaches are suitable for evaluating fluorinated benzoate derivatives?
Advanced Research Focus
Fluorinated benzoates are screened for enzyme inhibition (e.g., phospholipase A2α) using in vitro fluorometric assays with synthetic substrates (e.g., 4-nitro-3-octanoyloxybenzoic acid). IC₅₀ values are calculated from dose-response curves. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to active sites, while metabolic stability assays in hepatocyte models assess pharmacokinetic potential .
How does the steric and electronic influence of fluorine impact the stability of this compound?
Advanced Research Focus
The ortho-fluorine group induces steric hindrance and electron-withdrawing effects, reducing ester hydrolysis rates in aqueous media. Stability studies under accelerated conditions (40°C, 75% relative humidity) with HPLC monitoring quantify degradation products. Comparative studies with non-fluorinated analogs (e.g., benzyl 4-hydroxybenzoate) highlight fluorine’s role in enhancing oxidative stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
